Lipophilicity (XLogP3) Head-to-Head Comparison: Ortho vs. Meta vs. Para Substitution
The computed partition coefficient (XLogP3) is a primary determinant of passive membrane permeability and oral absorption. N-Cyclobutyl-2-methoxyaniline (ortho) exhibits an XLogP3 of 3.1, which is identical to the 3-methoxy isomer but significantly lower than the 4-methoxy isomer (XLogP3 = 3.3) [1]. This 0.2 log unit difference corresponds to a ~1.6-fold lower lipophilicity for the ortho isomer relative to the para isomer, which can translate into reduced nonspecific protein binding and altered tissue distribution in vivo [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-cyclobutyl-4-methoxyaniline: XLogP3 = 3.3; N-cyclobutyl-3-methoxyaniline: XLogP3 = 3.1 |
| Quantified Difference | Δ XLogP3 = -0.2 vs. para isomer; no difference vs. meta isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The lower lipophilicity of the 2-methoxy isomer relative to the 4-methoxy analog may reduce phospholipidosis risk and off-target binding, making it a preferable starting point for lead optimization when balanced potency and safety are required.
- [1] PubChem. XLogP3 values for N-cyclobutyl-2-methoxyaniline (CID 61778167), N-cyclobutyl-3-methoxyaniline (CID 61778168), and N-cyclobutyl-4-methoxyaniline (CID 61778169). Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
